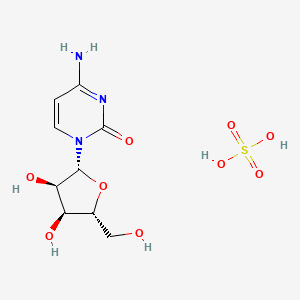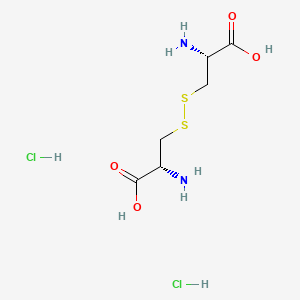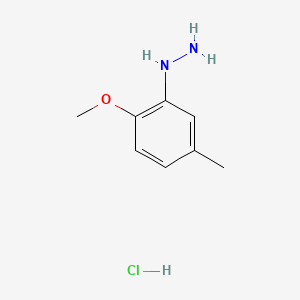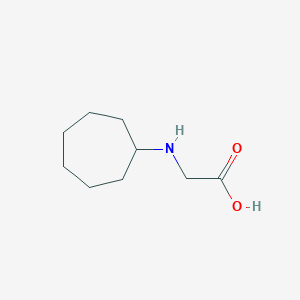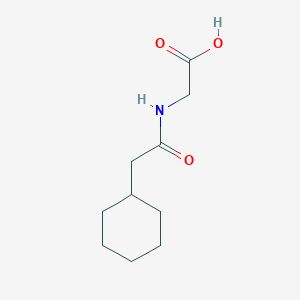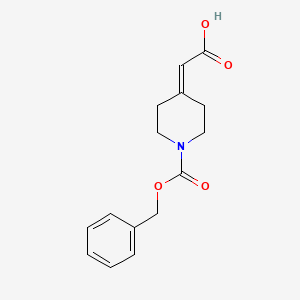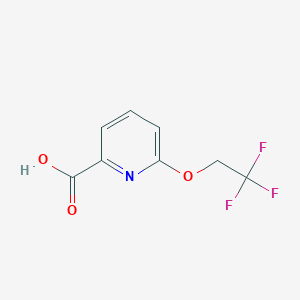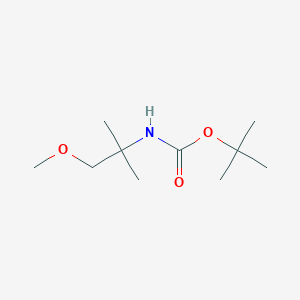
2-溴-4-甲基苯甲酸甲酯
概述
描述
Methyl 2-bromo-4-methylbenzoate is a chemical compound with the molecular formula C9H9BrO2 . It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .
Molecular Structure Analysis
The molecular structure of Methyl 2-bromo-4-methylbenzoate consists of a benzene ring substituted with a bromo group, a methyl group, and a methoxy carbonyl group . The presence of these functional groups can influence the compound’s reactivity and properties.科学研究应用
热化学性质和溶解度
2-溴-4-甲基苯甲酸甲酯的热化学性质已在研究中得到探索,这些研究重点关注类似化合物的升华、熔化、汽化和溶解度的热力学。Zherikova 等人(2016 年)研究了各种溴甲基苯甲酸的蒸气压与温度的关系,为理解它们的物理和化学行为提供了有价值的数据。这项研究有助于评估难溶性药物的水溶性,这在制药行业至关重要 (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
合成和表征
已经记录了合成和表征 2-溴-4-甲基苯甲酸甲酯衍生物的努力。例如,陈炳合(2008 年)合成了 4-溴-2-甲氧基苯甲酸甲酯(一种密切的衍生物),展示了有机合成方法的进步。此类研究对于开发在包括制药和材料科学在内的各个领域具有潜在应用的新化合物至关重要 (陈炳合,2008).
在厌氧代谢中的作用
罗伯茨等人(1990 年)研究了产甲烷培养物对间甲酚的厌氧代谢,其中衍生物 4-羟基-2-甲基苯甲酸被鉴定为瞬时中间体。这项研究阐明了涉及 2-溴-4-甲基苯甲酸甲酯衍生物的生化转化及其在生物技术应用中的潜在作用,例如废水处理和生物修复 (Roberts, Fedorak, & Hrudey, 1990).
药物中间体
涉及 2-溴-4-甲基苯甲酸甲酯衍生物的药物中间体的合成一直是人们感兴趣的课题。鲍丽娇(2013 年)报道了作为双芬达中间体的化合物的合成,证明了该化合物在药物化学中的重要性。该研究说明了此类化合物在合成临床相关药物中的重要性 (鲍丽娇,2013).
安全和危害
作用机制
Target of Action
Methyl 2-bromo-4-methylbenzoate is a chemical compound with the molecular formula C9H9BrO2 The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant . Its Log Po/w values range from 2.48 to 2.97, indicating moderate lipophilicity .
属性
IUPAC Name |
methyl 2-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTUYAFJAGLQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617935 | |
| Record name | Methyl 2-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87808-49-9 | |
| Record name | Methyl 2-bromo-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87808-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)


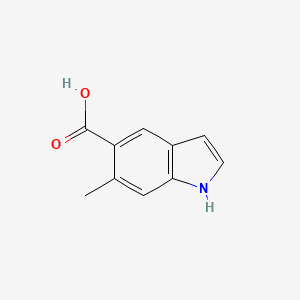
![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)
